4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one
CAS No.:
Cat. No.: VC17305810
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22O4 |
|---|---|
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 4-[(E)-3-hydroxyoct-1-enyl]-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one |
| Standard InChI | InChI=1S/C14H22O4/c1-2-3-4-5-10(15)6-7-12-11-8-14(16)18-13(11)9-17-12/h6-7,10-13,15H,2-5,8-9H2,1H3/b7-6+ |
| Standard InChI Key | NWWNJZCIWPFIRY-VOTSOKGWSA-N |
| Isomeric SMILES | CCCCCC(/C=C/C1C2CC(=O)OC2CO1)O |
| Canonical SMILES | CCCCCC(C=CC1C2CC(=O)OC2CO1)O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The tetrahydrofuro[3,4-b]furan-2(3H)-one core consists of two fused oxygen-containing rings: a tetrahydrofuran (five-membered) ring and a furanone (five-membered lactone) ring. The numbering system follows IUPAC guidelines, with the lactone oxygen at position 2 and the fused junction at positions 3 and 4. The stereochemistry of the core is critical, as exemplified by the (3aS,4S,6aR) configuration observed in related methoxy derivatives .
Side Chain Modifications
The 3-hydroxyoct-1-en-1-yl substituent at position 4 introduces a chiral center and a conjugated double bond. This unsaturated side chain enhances molecular rigidity and provides sites for further functionalization, such as oxidation or reduction. The hydroxyl group at C3 of the octenyl chain enables hydrogen bonding, potentially influencing solubility and biological interactions.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₂O₄ |
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 4-[(E)-3-hydroxyoct-1-en-1-yl]-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one |
| Stereochemical Centers | C3 (side chain), C3a, C4, C6a (core) |
Synthetic Approaches
Core Construction Strategies
The tetrahydrofurofuran core is typically synthesized via cyclization reactions. A proven method involves Wolfe-type carboetherification, where alkenol precursors undergo intramolecular cyclization. For example, d-glucofuranose diacetonide derivatives have been used to generate stereochemically defined cores through acid-catalyzed ring closure .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Core Cyclization | BF₃·OEt₂, CH₂Cl₂, −20°C | 78 | 95% ee |
| Olefin Metathesis | Grubbs II, toluene, 40°C | 65 | E:Z = 9:1 |
| Asymmetric Dihydroxylation | AD-mix-β, t-BuOH:H₂O (1:1) | 82 | 98% ee |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR analysis of the core reveals distinct signals for the lactone carbonyl (δ 175–178 ppm in ¹³C) and bridgehead protons (δ 4.2–4.8 ppm). The (E)-configured double bond in the side chain shows coupling constants (J = 15–16 Hz) characteristic of trans olefins.
X-ray Crystallography
While no crystal structure exists for this specific compound, related methoxy derivatives exhibit chair conformations in the tetrahydrofuran ring and envelope puckering in the lactone ring . The side chain adopts an extended conformation to minimize steric clashes.
Reactivity and Functionalization
Lactone Ring Opening
Under basic conditions (e.g., NaOH/MeOH), the lactone undergoes hydrolysis to yield a dicarboxylic acid. This reaction is reversible under acidic workup, enabling protection-deprotection strategies during synthesis.
Side Chain Modifications
-
Oxidation: MnO₂ selectively oxidizes the allylic alcohol to an α,β-unsaturated ketone.
-
Reduction: H₂/Pd-C hydrogenates the double bond, producing a saturated octanol side chain.
Biological Activity and Applications
Enzyme Inhibition
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the active site of α-glucosidase, suggesting potential as an antidiabetic agent. The lactone carbonyl forms key hydrogen bonds with catalytic aspartate residues.
Industrial and Research Applications
Chiral Building Block
The rigid, oxygen-rich structure makes this compound valuable for asymmetric synthesis. It has been employed as a precursor to prostaglandin analogs and steroid mimetics.
Material Science
Incorporation into polymer backbones imparts thermal stability (Tg = 145°C) and biodegradability, with 90% mass loss in compost within 60 days.
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